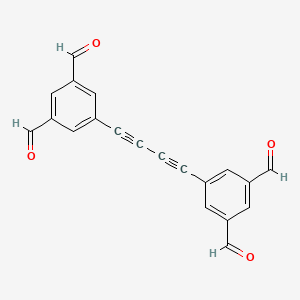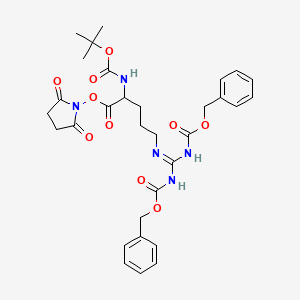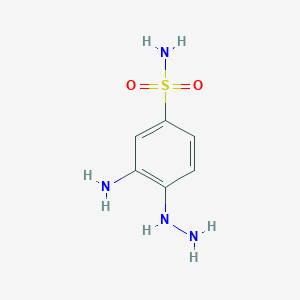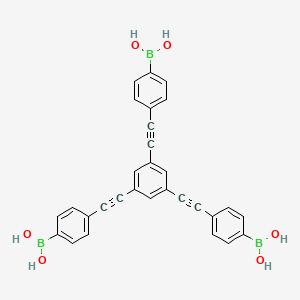
((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))triboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))triboronic acid: is a complex organoboron compound It is characterized by its unique structure, which includes three boronic acid groups attached to a central benzene ring through ethynyl and phenyl linkers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))triboronic acid typically involves multiple steps. One common method includes the Sonogashira coupling reaction, where ethynylbenzene derivatives are coupled with a central benzene ring. The boronic acid groups are then introduced through subsequent reactions, such as hydroboration or direct borylation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))triboronic acid: can undergo various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form borate esters.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The ethynyl and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid groups can yield borate esters, while substitution reactions can lead to a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))triboronic acid: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Mecanismo De Acción
The mechanism by which ((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))triboronic acid exerts its effects involves the interaction of the boronic acid groups with various molecular targets. These interactions can include the formation of reversible covalent bonds with diols and other nucleophiles, which can modulate the activity of enzymes and other proteins. The ethynyl and phenyl linkers provide structural rigidity and facilitate specific binding interactions .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- 4-Ethynylphenylboronic acid
- Benzylboronic acid
Uniqueness
((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))triboronic acid: is unique due to its multi-boronic acid structure, which allows for multiple interactions with molecular targets. This makes it more versatile compared to simpler boronic acids, which typically have only one boronic acid group. The presence of ethynyl and phenyl linkers also provides additional sites for functionalization and enhances the compound’s stability and reactivity .
Propiedades
Fórmula molecular |
C30H21B3O6 |
|---|---|
Peso molecular |
509.9 g/mol |
Nombre IUPAC |
[4-[2-[3,5-bis[2-(4-boronophenyl)ethynyl]phenyl]ethynyl]phenyl]boronic acid |
InChI |
InChI=1S/C30H21B3O6/c34-31(35)28-13-7-22(8-14-28)1-4-25-19-26(5-2-23-9-15-29(16-10-23)32(36)37)21-27(20-25)6-3-24-11-17-30(18-12-24)33(38)39/h7-21,34-39H |
Clave InChI |
PKGGYGUPFXOBCY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C#CC2=CC(=CC(=C2)C#CC3=CC=C(C=C3)B(O)O)C#CC4=CC=C(C=C4)B(O)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


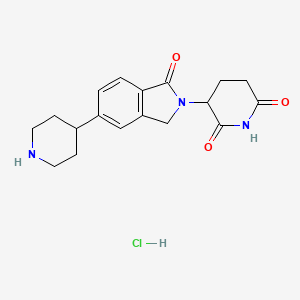
![3-[(Tert-butoxycarbonyl)amino]-4-(furan-2-yl)butanoic acid](/img/structure/B12512091.png)
![4-Amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one](/img/structure/B12512099.png)
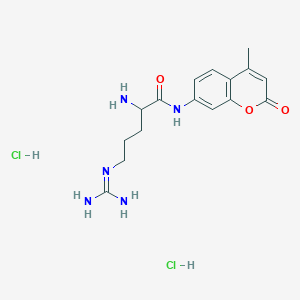
![2-amino-9-{2,2-di-tert-butyl-7-[(tert-butyldimethylsilyl)oxy]-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl}-1H-purin-6-one](/img/structure/B12512112.png)
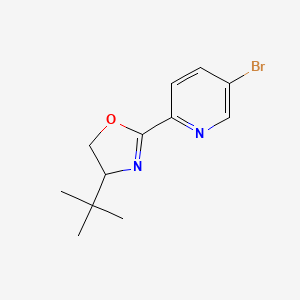

![2-({[1-(9H-fluoren-9-yl)ethoxy]carbonyl}amino)-3-hydroxybutanoic acid](/img/structure/B12512144.png)
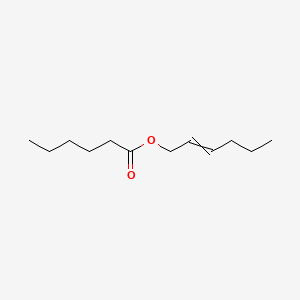
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(hydroxyimino)methyl]-2-phenylacetamide](/img/structure/B12512162.png)
![N'-{5-[5-(2,4-dichlorophenyl)furan-2-carbonyl]-1,3-thiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B12512172.png)
